6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-(but-3-ynylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-7-11-9-6-4-5-8(12-9)10(13)14/h1,4-6H,3,7H2,(H,11,12)(H,13,14) |
InChI Key |
BPOKNGNXDGRRNM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method A: Alkaline Hydrolysis of 2-Acetylaminopyridine-6-carboxylic Acid
- Procedure :
A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 mL) is heated at 80°C under nitrogen for 1.5 hours. The solution is cooled, acidified with cold 3N HCl, and filtered to isolate the product. - Yield : 76%
- Characterization :
- $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$): δ 7.57 (t, 1H), 7.14 (d, 1H), 6.67 (d, 1H), 6.51 (br, 2H).
- MS (FAB) : $$ m/z $$ 139 (M+H$$^+$$).
Optimization and Challenges
- Protection of Carboxylic Acid :
Methyl or ethyl esters (e.g., methyl 6-aminopyridine-2-carboxylate) may prevent side reactions during alkylation. Deprotection post-alkylation is achieved via hydrolysis with LiOH or NaOH. - Side Reactions :
- Over-alkylation at the amino group.
- Alkyne polymerization under basic or high-temperature conditions.
Data Summary
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features of 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic Acid
The molecule consists of a pyridine ring with two functional groups:
- Carboxylic acid group at the 2-position, which enhances solubility and enables hydrogen bonding.
- But-3-yn-1-yl amino group at the 6-position, introducing an alkyne moiety that may confer unique reactivity (e.g., click chemistry applications) .
This structure contrasts with analogs bearing substituents such as carbamoyl groups (e.g., 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester) or aromatic rings (e.g., 6-(3-nitrophenyl)pyridine-2-carboxylic acid) .
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Functional Group Modifications
- Alkyne vs. Carbamoyl Groups : The alkyne in the target compound offers reactivity absent in carbamoyl derivatives (e.g., L1-L4), enabling applications in bioconjugation .
- Carboxylic Acid vs. Methyl Ester : The free carboxylic acid in the target compound contrasts with methyl esters (e.g., L1), which are often prodrugs requiring hydrolysis for activity .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives.
- Reactivity : The alkyne group may increase susceptibility to oxidation or metabolic degradation relative to saturated analogs.
Biological Activity
6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid is a pyridine derivative notable for its unique structural features, including a but-3-yn-1-ylamino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 190.20 g/mol. The presence of an alkyne group in conjunction with an amino group enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| Functional Groups | Amino, Carboxylic Acid, Alkyne |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections. The but-3-yn-1-ylamino group may enhance its interaction with microbial targets, leading to inhibitory effects on growth and proliferation.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound, it was tested against several pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The results indicated that the compound displayed varying degrees of inhibition, with the highest activity observed against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer Potential
The structural characteristics of this compound also suggest potential applications in oncology . Compounds with similar structures have been investigated for their anticancer properties, indicating that this compound may inhibit tumor growth through various mechanisms.
The anticancer activity may be attributed to:
- Inhibition of Enzymatic Activity : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes involved in cancer progression.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways that regulate cell proliferation and survival.
Interaction Studies
Studies focusing on the interactions of this compound with biological targets have revealed that:
- The alkyne moiety facilitates hydrogen bonding and other non-covalent interactions.
- The pyridine ring engages in π–π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Target/Effect | Observations |
|---|---|---|
| Antimicrobial | Various bacteria and fungi | Effective against S. aureus |
| Anticancer | Tumor cells | Potential inhibition of growth |
| Enzyme Inhibition | Target proteins | Covalent bond formation |
Q & A
Q. What are the optimal synthetic routes for 6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid, and how can reaction conditions be optimized to minimize byproduct formation?
The synthesis typically involves sequential functionalization of the pyridine core. A three-step approach is common:
Amination : React 6-aminopyridine-2-carboxylic acid with but-3-yn-1-yl bromide under basic conditions (e.g., NaH in DMF) to introduce the alkyne-substituted amino group.
Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during intermediate steps, followed by acidic deprotection (e.g., TFA/DCM).
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.
Key considerations :
- Reagent selection : Lithium aluminum hydride (LiAlH4) may reduce unintended carbonyl groups, while potassium permanganate (KMnO4) can oxidize alkyne side chains if not carefully controlled .
- Temperature : Maintain <60°C during amination to prevent alkyne polymerization.
Q. How is the structural integrity of this compound validated post-synthesis?
A multi-technique characterization strategy is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the alkyne proton (δ ~2.1 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening but detectable via D2O shake tests .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 221.0824) validates molecular formula (C₁₁H₁₂N₂O₂).
- HPLC-PDA : Purity >95% is achieved using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., IC₅₀ values in enzyme inhibition assays) often arise from:
- Assay conditions : Variations in buffer pH (e.g., Tris vs. phosphate) or ionic strength can alter compound protonation states. Standardize conditions using pH 7.4 PBS with 1 mM DTT .
- Cellular vs. cell-free systems : Membrane permeability differences may skew results. Perform parallel assays (e.g., in vitro kinase inhibition vs. cellular proliferation) and validate with fluorescence-based uptake studies .
- Data normalization : Use positive controls (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability.
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?
Methodological framework :
Core modifications : Synthesize analogs with substituents at the pyridine C4 position (e.g., methyl, chloro) to assess steric/electronic effects on target binding .
Alkyne chain variation : Replace but-3-yn-1-yl with pent-4-yn-1-yl to evaluate chain length impact on membrane permeability (logP calculated via ChemAxon).
Carboxylic acid bioisosteres : Substitute the -COOH group with tetrazoles or acyl sulfonamides to improve metabolic stability while retaining hydrogen-bonding capacity .
Validation :
- Molecular docking : Use AutoDock Vina to predict binding poses with target enzymes (e.g., COX-2 or kinases).
- Pharmacokinetic profiling : Assess plasma stability (e.g., mouse liver microsomes) and Caco-2 permeability for lead optimization .
Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets?
Techniques for mechanism elucidation :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors (e.g., EGFR kinase) in real time .
- X-ray crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å) to identify critical hydrogen bonds (e.g., between the carboxylic acid and Arg120 in COX-2) .
- Transcriptomic profiling : RNA-seq of treated cells (e.g., HeLa) reveals downstream pathway modulation (e.g., MAPK/ERK suppression) .
Q. How can researchers address solubility challenges in in vivo studies of this compound?
Strategies :
- Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release. Characterize via dynamic light scattering (DLS) .
- Prodrug design : Synthesize ethyl ester derivatives that hydrolyze in vivo to the active carboxylic acid form .
Q. What analytical methods are suitable for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and light (ICH Q1B).
- LC-MS/MS : Identify degradation products (e.g., decarboxylated or oxidized species) using a Q-TOF mass spectrometer in negative ion mode .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
